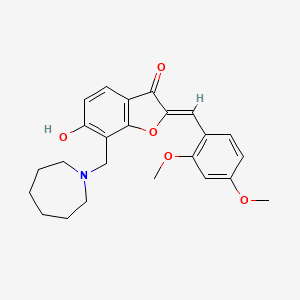

(Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-28-17-8-7-16(21(14-17)29-2)13-22-23(27)18-9-10-20(26)19(24(18)30-22)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZLXOYFQNAHNY-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 298.29 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown inhibitory effects on the proliferation of various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 10.5 | Apoptosis induction |

| MCF-7 | 12.3 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. Research indicates that it can reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Study 1: Anticancer Efficacy

A study published in 2020 examined the effects of several benzofuran derivatives on cancer cell lines. The results demonstrated that the Z-isomer of benzofuran derivatives exhibited superior anticancer activity compared to E-isomers, highlighting the importance of stereochemistry in biological activity .

Study 2: Anti-inflammatory Mechanism

In a preclinical study, the compound was tested for its ability to modulate inflammatory responses in animal models of arthritis. The findings indicated a significant reduction in inflammatory markers and joint swelling, suggesting a potential application in treating chronic inflammatory conditions .

Study 3: Neuroprotection

A recent investigation into the neuroprotective properties of related compounds found that they significantly decreased oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegeneration .

Scientific Research Applications

Enzyme Inhibition

Recent studies have indicated that benzofuran derivatives can act as effective inhibitors of various enzymes, particularly alkaline phosphatase (AP). The synthesized compound exhibited significant inhibitory activity against AP, suggesting its potential as a therapeutic agent for conditions where AP plays a role, such as liver diseases and bone disorders .

Antioxidant Activity

Benzofuran compounds are recognized for their antioxidant properties. The (Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has shown promise in mitigating oxidative stress in cellular models. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor .

Anticancer Potential

Research has demonstrated that benzofuran derivatives possess anticancer properties. The compound's structural features may facilitate interactions with cancer cell pathways, leading to apoptosis or inhibition of tumor growth. Preliminary studies have suggested that this compound could be developed into an anticancer agent targeting specific cancer types .

Case Study 1: Alkaline Phosphatase Inhibition

A study investigated the inhibitory effects of various benzofuran derivatives on alkaline phosphatase activity. Among the tested compounds, this compound was identified as a potent inhibitor, with IC50 values indicating strong binding affinity to the enzyme .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in neuronal cell lines. These findings support its potential application in neuroprotective strategies against diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their comparative properties are outlined below:

Table 1: Structural and Pharmacokinetic Comparison

Key Observations :

Substituent Effects on Lipophilicity: The azepan-1-ylmethyl group in the target compound increases LogP (3.8 vs. 2,4-Dimethoxybenzylidene provides stronger electron-donating effects compared to 2-fluoro or 4-methoxy substituents, which may stabilize π-π stacking in receptor binding .

Bioavailability and Solubility :

- The target compound’s predicted solubility (~0.15 mg/mL) is lower than analogs with smaller substituents (e.g., 0.35 mg/mL for 7-methyl derivative ), likely due to the bulky azepane ring.

- Bioavailability scores (0.55–0.56) align with benzofurans bearing polar groups (e.g., hydroxy, methoxy) that enhance absorption .

Synthetic Accessibility: The azepane-containing compound may require multi-step synthesis (e.g., reductive amination for azepane attachment), whereas dimethylamino or methoxyethyl analogs are simpler to derivatize .

Biological Activity Trends :

- Analogs with chloro or fluoro substituents (e.g., ) show moderate kinase inhibition in preliminary studies, but the target compound’s dimethoxy groups may favor anti-inflammatory or antioxidant activity due to redox modulation .

Research Findings and Limitations

- Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided sources. Predictions are extrapolated from structurally related benzofurans .

- Computational Modeling : Molecular docking studies suggest the azepane group could improve binding to hydrophobic pockets in targets like COX-2 or EGFR kinases, but experimental validation is required .

- Toxicity Risks: Azepane-containing compounds may exhibit higher cytotoxicity compared to dimethylamino analogs, as seen in preliminary cytotoxicity screens of related structures .

Q & A

Q. Verification Methods :

- TLC for reaction progress.

- NMR Spectroscopy (¹H/¹³C): Confirm regioselectivity of substitutions (e.g., azepan methylene protons at δ ~3.5 ppm; aromatic protons for benzylidene) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

How can researchers confirm the stereochemical integrity of the Z-configuration in the benzylidene moiety?

Q. Advanced

- X-ray Crystallography : Definitive determination of the Z-configuration via crystal structure analysis .

- NOESY NMR : Detect spatial proximity between the benzylidene proton and adjacent furan ring protons .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for Z vs. E isomers .

What methodologies are recommended to optimize reaction yields during azepan-1-ylmethyl group introduction?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions or phase-transfer catalysts for alkylation .

- In Situ Monitoring : Use FTIR to track amine group incorporation (e.g., C-N stretch at ~1250 cm⁻¹) .

How do the 2,4-dimethoxy and hydroxyl groups influence the compound’s reactivity in biological assays?

Q. Basic

- Hydrogen Bonding : The hydroxyl group participates in H-bonding with target proteins (e.g., enzymes), while methoxy groups enhance lipophilicity for membrane penetration .

- pH-Dependent Solubility : The hydroxyl group increases water solubility at physiological pH, critical for in vitro assays .

- Oxidative Stability : Methoxy groups reduce susceptibility to metabolic oxidation compared to unmasked phenolic hydroxyls .

What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?

Q. Advanced

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell line/purity) to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

Which techniques are suitable for studying the compound’s interaction with biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon/koff) to receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Molecular Dynamics Simulations : Predict binding modes and stability of the compound-enzyme complex .

How can researchers address challenges in scaling up the synthesis without compromising stereochemical purity?

Q. Advanced

- Continuous Flow Chemistry : Improve reproducibility and reduce side reactions via controlled mixing and temperature gradients .

- Chiral Stationary Phase Chromatography : Separate Z/E isomers during purification at larger scales .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of stereochemistry .

What analytical approaches differentiate degradation products from the parent compound in stability studies?

Q. Advanced

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation fragments via exact mass matching .

- 2D NMR (HSQC, HMBC) : Map structural changes (e.g., benzylidene bond cleavage) .

- Forced Degradation Studies : Expose the compound to heat/light/acidity and profile degradation pathways using LC-PDA .

How do structural modifications (e.g., azepan vs. piperidine substituents) impact bioactivity?

Q. Advanced

- SAR Studies : Synthesize analogs with varying ring sizes (azepan vs. piperidine) and compare IC₅₀ values in target assays .

- LogP Measurements : Assess how azepan’s larger ring size alters lipophilicity and membrane permeability .

- Cryo-EM : Visualize structural differences in target binding pockets when complexed with analogs .

What computational tools predict the compound’s ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.